molecular formula C38H47ClN4O4 B2983871 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- CAS No. 1313363-86-8

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-

Cat. No.: B2983871
CAS No.: 1313363-86-8
M. Wt: 659.27
InChI Key: CLRSLRWKONPSRQ-VKGCBGSESA-N
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Description

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- is a useful research compound. Its molecular formula is C38H47ClN4O4 and its molecular weight is 659.27. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has been conducted on the synthesis of novel quinazolinone derivatives, including this compound, and their antimicrobial activity. These compounds are synthesized using various primary aromatic amines and heterocyclic amines and are subjected to antimicrobial activity evaluation (Habib, Hassan, & El‐Mekabaty, 2013).

Synthesis and Evaluation of Antimicrobial Activities

  • Another study focused on synthesizing and evaluating the antimicrobial activities of new 1,2,4-Triazole Derivatives, which include structural elements similar to the compound . These derivatives have been found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Development of PET Radiotracers

  • Research has been conducted on the synthesis of arylamides hybrids of high-affinity σ2 receptor ligands, which are important for the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis. These studies involve compounds structurally related to the one (Abate et al., 2011).

Fluorescence Properties for Receptor Visualization

  • Another interesting application involves synthesizing long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds, which have structural similarities to the compound , are evaluated for their ability to visualize 5-HT1A receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).

Synthesis and Cytotoxic Activity Evaluation

  • Research has also been conducted on the synthesis and cytotoxic activity evaluation of aminoquinones structurally related to marine isoquinolinequinones. These compounds, including the one , have shown moderate to high potency against various cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRSLRWKONPSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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